N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride
Description
Systematic IUPAC Nomenclature and CAS Registry Number (1820711-57-6)
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as this compound. This nomenclature follows standard IUPAC conventions for heterocyclic compounds, specifically indicating the substitution pattern on both the pyridine ring and the attached fluorophenyl group. The compound is uniquely identified by Chemical Abstracts Service Registry Number 1820711-57-6, which serves as the universal identifier for this specific dihydrochloride salt form.
The systematic name reflects the structural complexity of the molecule, where the pyridine ring system contains amino groups at positions 2 and 3, with the N2 position specifically substituted by a 4-fluorophenyl group. The dihydrochloride designation indicates that two hydrochloride molecules are associated with the organic base, forming a stable salt complex. This CAS number specifically distinguishes the dihydrochloride salt from the free base form of the compound, which carries a different registry number.
Properties
IUPAC Name |
2-N-(4-fluorophenyl)pyridine-2,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3.2ClH/c12-8-3-5-9(6-4-8)15-11-10(13)2-1-7-14-11;;/h1-7H,13H2,(H,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKNSDRZNCGOJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NC2=CC=C(C=C2)F)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride typically involves the reaction of 4-fluoroaniline with pyridine-2,3-diamine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
N2-(4-(Dimethylamino)phenyl)pyridine-2,3-diamine dihydrochloride
- CAS No.: 1820735-09-8
- Molecular Formula : C₁₃H₁₇ClN₄
- Molecular Weight : 264.76 g/mol
- Key Differences: The 4-dimethylamino group (-N(CH₃)₂) replaces fluorine, introducing strong electron-donating effects. Increased molecular weight due to additional methyl groups. Likely higher solubility in polar solvents compared to the fluorine-substituted analog due to the amine’s polarity .
N2-(4-Fluoro-2-Methylphenyl)pyridine-2,3-diamine dihydrochloride
- CAS No.: 1895682-17-3
- Molecular Formula : C₁₂H₁₄Cl₂FN₃
- Molecular Weight : 290.16 g/mol
- Key Differences :
Pyridine Ring Modifications
5-Methoxypyridine-2,3-diamine dihydrochloride
- CAS No.: 618439-83-1
- Molecular Formula : C₆H₁₀Cl₂N₃O
- Molecular Weight : 218.07 g/mol
- Key Differences: A methoxy (-OCH₃) group replaces the fluorophenyl substituent at the pyridine’s 5-position.
Pyridine-2,3-diamine dihydrochloride (Base Structure)
- CAS No.: 71477-20-8
- Molecular Formula : C₅H₉Cl₂N₃
- Molecular Weight : 182.05 g/mol
- Key Differences :
Functional Group Additions
6-Methoxy-N2-Methylpyridine-2,3-diamine Dihydrochloride (HC Blue 7)
- CAS No.: Not explicitly listed (see ).
- Molecular Formula : C₇H₁₂Cl₂N₃O
- Molecular Weight : 234.10 g/mol
- Key Differences :
Comparative Data Table
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|---|
| N2-(4-Fluorophenyl)pyridine-2,3-diamine diHCl | 1820711-57-6 | C₁₁H₁₂Cl₂FN₃ | 276.14 | 4-Fluorophenyl | High metabolic stability, moderate solubility |
| N2-(4-(Dimethylamino)phenyl)pyridine-2,3-diamine diHCl | 1820735-09-8 | C₁₃H₁₇ClN₄ | 264.76 | 4-Dimethylaminophenyl | Enhanced solubility, electron-donating effects |
| N2-(4-Fluoro-2-methylphenyl)pyridine-2,3-diamine diHCl | 1895682-17-3 | C₁₂H₁₄Cl₂FN₃ | 290.16 | 4-Fluoro-2-methylphenyl | Increased steric hindrance |
| 5-Methoxypyridine-2,3-diamine diHCl | 618439-83-1 | C₆H₁₀Cl₂N₃O | 218.07 | 5-Methoxy | Reduced stability, altered electronic effects |
| Pyridine-2,3-diamine diHCl (Base) | 71477-20-8 | C₅H₉Cl₂N₃ | 182.05 | None | Simple structure, limited applications |
Biological Activity
N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C11H11Cl2FN4 and features a pyridine ring substituted with a fluorophenyl group and a diaminopropyl moiety. Its unique structure enables interactions with various biological targets, which are crucial for its therapeutic potential.
This compound exhibits its biological activity primarily through:
- Enzyme Interaction: The compound can bind to specific enzymes, modulating their activity. For instance, it has been studied for its potential as an inhibitor of neuronal nitric oxide synthase (nNOS), which is significant in neurodegenerative disorders .
- Receptor Modulation: The compound may influence receptor activities, affecting various biochemical pathways involved in cellular signaling.
Antimicrobial Activity
Research indicates that derivatives of pyridine compounds often exhibit antimicrobial properties. This compound has been evaluated for its effectiveness against different bacterial strains. A comparative study showed that similar compounds demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| This compound | S. aureus | 20 |
| N2-(3-fluorophenyl)pyridine-2,3-diamine dihydrochloride | E. coli | 18 |
| 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine | P. aeruginosa | 22 |
Antiproliferative Activity
In vitro studies have shown that this compound possesses antiproliferative properties against various cancer cell lines. The compound's IC50 values indicate its potency in inhibiting cell growth:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.0 |
| A375 | 3.5 |
| HCT116 | 4.0 |
These findings suggest that the compound may serve as a potential lead in cancer therapy development.
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective effects of this compound in a rabbit model of hypoxia-induced ischemia. The results indicated significant improvements in survival rates of newborn kits when treated with the compound post-hypoxia .
- Antimicrobial Activity : In a comparative analysis with other pyridine derivatives, this compound showed enhanced activity against Staphylococcus aureus, outperforming traditional antibiotics like chloramphenicol .
Q & A
Q. What are the standard synthetic routes for N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride, and how are reaction conditions optimized?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, analogous pyridine-diamine derivatives are prepared by reacting intermediates like 4-fluorophenylamine with halogenated pyridine precursors under basic conditions (e.g., K₂CO₃ in methanol/water) . Reaction optimization includes solvent selection (e.g., dichloromethane or trifluoroethanol), temperature control (e.g., 25°C for 3 hours), and catalysts (e.g., Raney Ni for reductions). Post-reaction purification involves column chromatography (silica gel) or trituration with solvents like n-pentane to isolate the product .
Q. How is structural characterization performed for this compound?
Key methods include:
- NMR Spectroscopy : H and C NMR identify proton environments and confirm substitution patterns (e.g., aromatic protons at δ 6.5–8.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Tools like SHELXL refine crystal structures, while ORTEP-3 generates thermal ellipsoid plots to visualize atomic positions .
Q. What purification techniques are recommended for isolating the compound?
Silica gel column chromatography with gradients of ethyl acetate/hexane is widely used. For dihydrochloride salts, trituration with non-polar solvents (e.g., n-pentane) removes impurities. HPLC (≥98% purity) ensures final product quality .
Q. How can researchers assess the compound’s biological activity in early-stage studies?
In vitro assays (e.g., enzyme inhibition, cytotoxicity) are prioritized. For example, analogs of pyridine-diamine derivatives are screened against target proteins using fluorescence polarization or microplate-based assays. Dose-response curves (IC₅₀ values) quantify potency .
Advanced Research Questions
Q. How should researchers address contradictions in synthetic yield or characterization data?
Discrepancies in yield (e.g., 73% vs. 94%) may arise from solvent purity, reaction scaling, or intermediates’ stability. Validate reproducibility via controlled experiments and characterize byproducts using LC-MS. For conflicting NMR data, compare spectra with computed chemical shifts (DFT) or use 2D NMR (COSY, HSQC) to resolve ambiguities .
Q. What crystallographic software tools are recommended for resolving complex crystal structures?
- SHELX Suite : SHELXL refines small-molecule structures against high-resolution data. For twinned crystals, the TWIN command adjusts refinement parameters .
- WinGX : Integrates SHELX with ORTEP-3 for graphical visualization and publication-ready figures .
Q. How can synthetic routes be optimized for scalability and reduced hazardous byproducts?
Q. What advanced NMR strategies resolve overlapping signals in aromatic regions?
Use H-C HSQC to correlate proton and carbon shifts. For diastereotopic protons, NOESY identifies spatial proximity. Paramagnetic relaxation agents (e.g., Cr(acac)₃) may enhance resolution in crowded spectra .
Q. How can the compound’s stability under varying storage conditions be evaluated?
Conduct accelerated stability studies:
Q. What computational methods support structure-activity relationship (SAR) studies?
Molecular docking (AutoDock Vina) predicts binding modes to target proteins. QSAR models correlate substituent effects (e.g., electron-withdrawing fluorine) with activity. DFT calculations (Gaussian 09) optimize geometries and predict NMR/UV spectra .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
